

Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 1H-pyrazol-1-ol

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Abstract

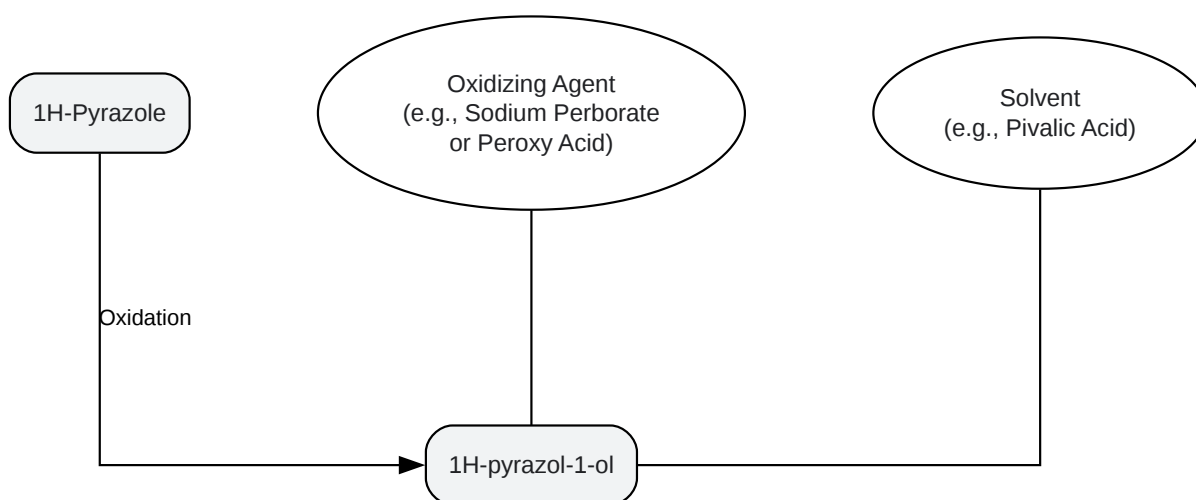
This technical guide provides a comprehensive overview of the synthesis and characterization of **1H-pyrazol-1-ol** (also known as 1-hydroxypyrazole). This N-hydroxy heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a general synthetic pathway based on the direct oxidation of 1H-pyrazole and presents the available physicochemical and spectral data. Due to the limited availability of specific experimental data for the unsubstituted parent compound in the surveyed literature, this guide establishes a foundational understanding based on established methods for N-hydroxyazole synthesis and provides characterization data for a closely related derivative as a practical example.

Introduction

1H-pyrazol-1-ol is an aromatic, five-membered heterocyclic compound featuring a hydroxyl group attached to a nitrogen atom of the pyrazole ring. Its molecular formula is $C_3H_4N_2O$.^[1] The presence of the N-hydroxy moiety makes it a unique scaffold, imparting distinct electronic and hydrogen-bonding properties compared to its parent, 1H-pyrazole. These characteristics have drawn interest in its potential application as a versatile intermediate for pyrazole derivatives, a corrosion inhibitor, and as a structural motif in biologically active molecules, including anticonvulsants and anti-inflammatory agents.^[2] The N-hydroxy group can be a key site for further functionalization, allowing for the synthesis of diverse compound libraries.^[3]

Synthesis Pathway

The most direct and established method for the preparation of N-hydroxyazoles, including **1H-pyrazol-1-ol**, is the direct oxidation of the corresponding N-unsubstituted azole.^{[4][5]} This approach avoids multi-step sequences and provides a direct route to the N-hydroxy product. The general transformation is depicted below.



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Caption: General workflow for the synthesis of **1H-pyrazol-1-ol**.

General Experimental Protocol: Oxidation of 1H-Pyrazole

The following protocol is a representative procedure adapted from the general methodology for the N-oxidation of azoles as described by Begtrup and Vedsø.^{[4][5]} Researchers should optimize conditions for specific laboratory setups and scales.

Materials:

- 1H-Pyrazole
- Sodium perborate tetrahydrate or a suitable peroxy acid (e.g., m-CPBA)

- Pivalic acid (or other suitable solvent)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1 equivalent) in pivalic acid.
- **Addition of Oxidant:** Add sodium perborate (or other per-acid, typically 2-3 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.
- **Reaction:** Heat the mixture to the temperature specified in the reference literature (e.g., 100 °C for sodium perborate in pivalic acid) and maintain for several hours until TLC analysis indicates consumption of the starting material.^[4]
- **Workup:** Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **1H-pyrazol-1-ol** by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.

Physicochemical Properties

A summary of the known physical and chemical properties of **1H-pyrazol-1-ol** is provided in the table below.

Property	Value	Reference(s)
CAS Number	81945-73-5	[6] [7]
Molecular Formula	C ₃ H ₄ N ₂ O	[1]
Molecular Weight	84.08 g/mol	[6] [7]
Boiling Point	242.3 °C at 760 mmHg	[7]
Melting Point	Data not available in surveyed literature	

Spectroscopic Characterization

Detailed experimental spectroscopic data for the unsubstituted **1H-pyrazol-1-ol** is not readily available in the surveyed literature. For illustrative purposes, the characterization data for 4-(1H-pyrrol-1-yl)-**1H-pyrazol-1-ol**, a closely related derivative, is presented below as a reference for the types of signals and values that may be expected.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound: 4-(1H-pyrrol-1-yl)-**1H-pyrazol-1-ol**

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment	Reference(s)
^1H	$\text{CDCl}_3/\text{DMSO}-d_6$	6.15-6.27	m	Pyrrole H-2, H-5	[2]
6.75-6.86	m	Pyrrole H-3, H-4	[2]		
7.15-7.24	m	Pyrazole H-3 or H-5	[2]		
7.36-7.46	m	Pyrazole H-3 or H-5	[2]		
7.59	s, br	OH	[2]		
^{13}C	$\text{CDCl}_3/\text{DMSO}-d_6$	109.49, 114.83, 120.21, 123.43, 123.73	-	Aromatic C-H and C-N carbons	[2]

Infrared (IR) Spectroscopy Data

Specific IR data for **1H-pyrazol-1-ol** is not available in the surveyed literature. For the related compound 1-Hydroxyimidazole, characteristic absorption bands are observed around 3119 (O-H stretch), 1509 (C=N stretch), and 1258 (C-N stretch) cm^{-1} . [8] It is expected that **1H-pyrazol-1-ol** would exhibit similar characteristic peaks.

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Notes
O-H Stretch	3200 - 3600 (broad)	Characteristic of the N-hydroxy group.
C-H Stretch	3000 - 3100	Aromatic C-H stretching.
C=N/C=C Stretch	1400 - 1600	Pyrazole ring stretching vibrations.
N-O Stretch	900 - 1000	N-O bond vibration.

Mass Spectrometry (MS) Data

Compound: 4-(1H-pyrrol-1-yl)-**1H-pyrazol-1-ol**

Ionization Mode	m/z Value	Assignment	Reference(s)
LC-MS (Negative)	148	[M-H] ⁻	[2]

Conclusion

This technical guide consolidates the available information on the synthesis and characterization of **1H-pyrazol-1-ol**. The primary synthetic route involves the direct oxidation of 1H-pyrazole, a method that is well-established for N-hydroxyazoles. While specific, detailed experimental data for the parent **1H-pyrazol-1-ol** is sparse in the current literature, this document provides a robust, general protocol and utilizes data from a substituted analogue to offer valuable guidance for researchers. Further investigation is warranted to fully document the experimental properties of this foundational N-hydroxypyrazole to facilitate its broader application in drug discovery and materials science.

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- To cite this document: BenchChem. [Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042703#synthesis-and-characterization-of-1h-pyrazol-1-ol]

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